

Application Notes: Imidazo[1,2-b]pyridazine Derivatives for Allosteric Tyk2 Inhibition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Imidazo[1,2-b]pyridazin-3-amine

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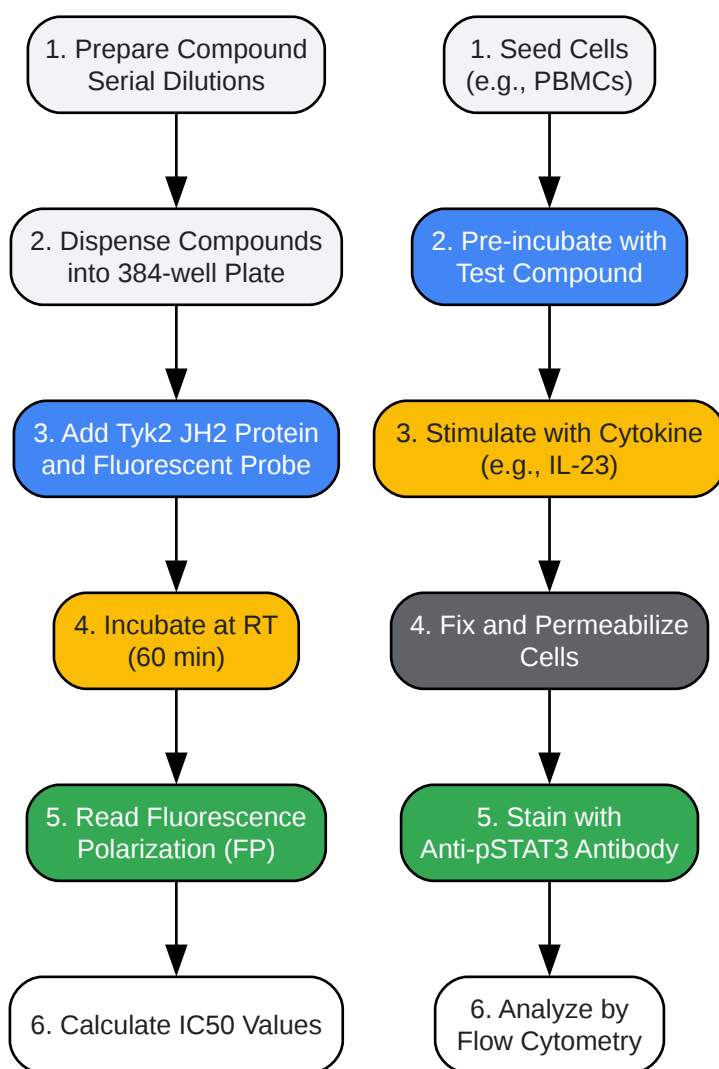
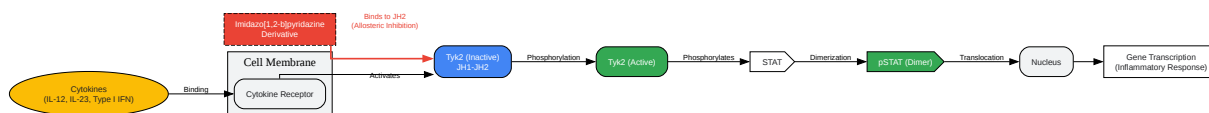
Introduction

Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is an intracellular enzyme that plays a crucial role in mediating immune and inflammatory signaling pathways.[1][2] Tyk2 is activated by various pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][3][4][5] Upon activation, Tyk2 phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[2][6][7] This central role makes Tyk2 an attractive therapeutic target for a range of autoimmune and inflammatory diseases such as psoriasis, lupus, and inflammatory bowel disease.[1][6]

A novel class of Tyk2 inhibitors based on the imidazo[1,2-b]pyridazine scaffold has emerged as potent and selective allosteric inhibitors.[1] Unlike traditional ATP-competitive inhibitors that target the highly conserved catalytic (JH1) domain, these compounds bind to the regulatory pseudokinase (JH2) domain.[1][7] This allosteric mechanism locks Tyk2 in an inactive state, preventing its activation and subsequent downstream signaling, offering a promising strategy for achieving greater selectivity over other JAK family members.[7]

Mechanism of Action: Allosteric Inhibition via the JH2 Domain

The Tyk2 protein contains a catalytic kinase domain (JH1) and a regulatory pseudokinase domain (JH2) that, despite being catalytically inactive, plays a critical role in regulating the kinase's function.[7][8] Imidazo[1,2-b]pyridazine derivatives bind to the ATP-binding pocket of the JH2 domain.[1] This binding stabilizes an autoinhibitory interaction between the JH2 and JH1 domains, which effectively blocks the conformational changes required for cytokine-mediated activation of the JH1 domain's catalytic activity.[7] This allosteric inhibition prevents the phosphorylation of STATs, thereby suppressing the inflammatory cascade.



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- To cite this document: BenchChem. [Application Notes: Imidazo[1,2-b]pyridazine Derivatives for Allosteric Tyk2 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b062415#imidazo-1-2-b-pyridazine-derivatives-for-tyk2-inhibition]

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